Potassium5-hydroxy-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C6H11KO3 It is a potassium salt of 5-hydroxy-4-methylpentanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 5-hydroxy-4-methylpentanoate can be synthesized through the neutralization of 5-hydroxy-4-methylpentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid is dissolved in water and then neutralized by the addition of potassium hydroxide. The resulting solution is then evaporated to yield the potassium salt.
Industrial Production Methods
Industrial production of potassium 5-hydroxy-4-methylpentanoate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and controlled environments helps in achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 5-oxo-4-methylpentanoic acid or 5-oxo-4-methylpentanoate.
Reduction: 5-hydroxy-4-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Potassium 5-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium 5-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The potassium ion can also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 4-hydroxy-4-methylpentanoate: Similar structure but with the hydroxyl group at a different position.
Potassium 5-hydroxy-5-methylpentanoate: Similar structure but with an additional methyl group.
Uniqueness
Potassium 5-hydroxy-4-methylpentanoate is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H11KO3 |
---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
potassium;5-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.K/c1-5(4-7)2-3-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
STKGREVDBZERKZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCC(=O)[O-])CO.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.